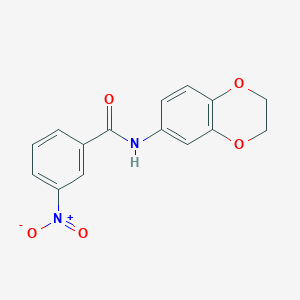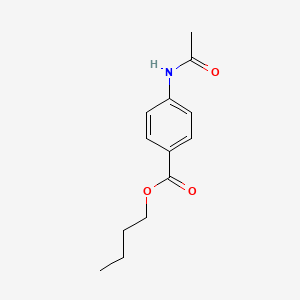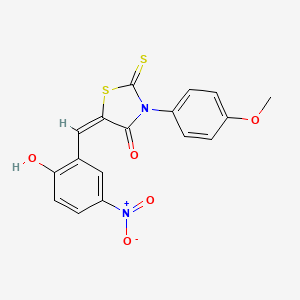![molecular formula C18H19FN4 B5107417 (2-{3-[3-(3-fluoro-4-pyridinyl)phenyl]-1H-pyrazol-1-yl}ethyl)dimethylamine](/img/structure/B5107417.png)
(2-{3-[3-(3-fluoro-4-pyridinyl)phenyl]-1H-pyrazol-1-yl}ethyl)dimethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-{3-[3-(3-fluoro-4-pyridinyl)phenyl]-1H-pyrazol-1-yl}ethyl)dimethylamine is a chemical compound with potential applications in scientific research. This compound is also known as Compound A and has been studied for its potential as a therapeutic agent in various diseases.
Mecanismo De Acción
The mechanism of action of Compound A is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. These pathways are involved in the regulation of cell growth, inflammation, and apoptosis, and their dysregulation has been implicated in various diseases.
Biochemical and Physiological Effects:
Compound A has been shown to have various biochemical and physiological effects, including the inhibition of cell growth, the induction of apoptosis, and the reduction of inflammation. In cancer research, Compound A has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation research, Compound A has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, Compound A has been shown to improve cognitive function and reduce neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Compound A in lab experiments is its specificity for certain signaling pathways, which allows for targeted inhibition of these pathways. Another advantage is its relatively low toxicity compared to other compounds with similar activity. However, one limitation of using Compound A in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain assays.
Direcciones Futuras
For research on Compound A include further studies on its mechanism of action, pharmacokinetics and pharmacodynamics, efficacy in animal models, development of novel formulations, and safety in vivo.
Métodos De Síntesis
The synthesis of Compound A involves the reaction of 3-(3-fluoro-4-pyridinyl)benzaldehyde with 3-(1H-pyrazol-1-yl)propan-1-amine in the presence of dimethylamine. The reaction is carried out under reflux in tetrahydrofuran (THF) for several hours, and the product is then purified by column chromatography. The yield of Compound A is typically around 60-70%.
Aplicaciones Científicas De Investigación
Compound A has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, Compound A has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, Compound A has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, Compound A has been shown to improve cognitive function and reduce neuroinflammation.
Propiedades
IUPAC Name |
2-[3-[3-(3-fluoropyridin-4-yl)phenyl]pyrazol-1-yl]-N,N-dimethylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4/c1-22(2)10-11-23-9-7-18(21-23)15-5-3-4-14(12-15)16-6-8-20-13-17(16)19/h3-9,12-13H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSINPUSIDFTZLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C=CC(=N1)C2=CC=CC(=C2)C3=C(C=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[2-(methylthio)ethyl]benzamide](/img/structure/B5107338.png)
![4-[(5,7-dinitro-2,1,3-benzoxadiazol-4-yl)amino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B5107345.png)

![1-(4-biphenylyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5107357.png)
![2-[2-(4-bromophenoxy)ethoxy]-5-methoxybenzaldehyde](/img/structure/B5107365.png)
![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-bromobenzamide](/img/structure/B5107374.png)
![5-{4-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5107382.png)

![5-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5107396.png)
![N-(1-{1-[4-(2-furyl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5107409.png)
![(3aS*,6aR*)-5-(1,3-benzothiazol-2-yl)-3-(2-pyridinylmethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5107411.png)
![N-[5-(3-bromo-1-adamantyl)-2-methylphenyl]-3,5-dimethoxybenzamide](/img/structure/B5107421.png)
![3-[benzyl(methyl)amino]-1-(3-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5107430.png)
